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Concentration Data for Aurora Kinase Inhibition

The following table summarizes the core quantitative data for CYC116's activity against Aurora kinases and

its cellular effects.

Reported
Context Assayl/Effect Value (nM or Cell Line/System Citation
MM)
Biochemical Aurora A (Ki) 8 nM Cell-free [1][2]
Inhibition
Aurora B (Ki) 9.2nM Cell-free [1] [2]
Cellular Activity Histone H3 Serl10 480 nM A549 [2]
& Cytotoxicity Phosphorylation (ICso)
Complete Inhibition of 1.25 uM HelLa [1]
Histone H3
Phosphorylation
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Reported
Context Assayl/Effect Value (nM or Cell Line/System Citation
HM)
Cytotoxicity (ICso) 34nM-1.626  Various cancer cell [1] [2]
UM lines (e.g., MV4-11,
HelLa, MCF7)
Functional Cell Cycle Arrest 0.5-2uM A549 [1]
Cellular Effects (Tetraploid G1
Accumulation)
Cardiomyocyte Maturation 0.5-2uM hPSC-CMs [3]
Mast Cell Degranulation (B- ~1.42 yM BMMCs [4]
Hexosaminidase Release,
ICs0)

Experimental Protocols for Key Assays

Here are detailed methodologies for key experiments used to characterize CYC116.

Protocol 1: MTT Cytotoxicity Assay

This protocol is used to determine the anti-proliferative effect (ICso) of CYC116 on cancer cell lines [1].

¢ Cell Seeding: Seed cells into 96-well plates according to their doubling time and incubate overnight
at 37°C.

e Compound Preparation: Prepare CYC116 in DMSO and create a 3-fold dilution series in cell culture
medium (100 pL final volume).

e Treatment: Add the compound dilutions to the cells in triplicate and incubate for 72 or 96 hours at
37°C.

e MTT Incubation: Remove the medium, wash cells with PBS, and add 20 pL/well of MTT solution (5
mg/mL in medium). Incubate in the dark at 37°C for 4 hours.

e Solubilization and Measurement: Remove the MTT solution, wash with PBS, and solubilize the
formazan dye with 200 pL/well of DMSO under agitation.

¢ Analysis: Measure absorbance at 540 nm. Calculate ICso values using curve-fitting software.
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Protocol 2: In Vitro Kinase Assay

This protocol measures the direct inhibition of Aurora kinases by CYC116 [1].

e For Aurora A:
o Reaction Setup: Perform a 25 pL reaction containing 25 mM (-glycerophosphate, 20 mM
Tris/HCI (pH 7.5), 5 mM EGTA, 1 mM DTT, 1 mM NasVOs, and 10 ug of kemptide substrate.
o Enzyme and Inhibitor: Dilute recombinant Aurora A kinase in an appropriate buffer and pre-
incubate with CYC116.
o Initiation: Start the reaction by adding 5 pL of Mg/ATP mix (15 mM MgClz, 100 uM ATP, with y-
32P-ATP).
o Incubation and Termination: Incubate at 30°C for 30 minutes, then terminate the reaction with
25 pL of 75 mM H3POa.
e For Aurora B: The assay is performed similarly to Aurora A, except the kinase is activated prior to
use by incubation with inner centromere protein.

Protocol 3: Functional Analysis in Mast Cells

This protocol assesses CYC116's inhibitory effect on IgE-mediated degranulation [4].

e Cell Preparation and Sensitization: Culture Bone Marrow-Derived Mast Cells (BMMCSs). Sensitize
cells overnight with 50 ng/mL DNP-specific IgE.

e Pre-treatment: Wash cells and pre-treat with or without CYC116 in Tyrode buffer for 30 minutes.

¢ Stimulation: Stimulate cells with 50 ng/mL DNP-HSA for 15 minutes.

¢ Measurement: Collect supernatants and measure released B-hexosaminidase activity. Calculate
the percentage of release relative to the total enzyme content in cell lysates.

Mechanism of Action and Signhaling Pathways

CYC116 primarily functions as a potent ATP-competitive inhibitor of Aurora A and B kinases [1] [5]. Its
mechanism leads to the failure of cytokinesis, resulting in polyploidy (cells with more than two sets of

chromosomes), cell cycle arrest, and ultimately, apoptosis or senescence in proliferating cancer cells [1] [6].

The following diagram illustrates the signaling pathways affected by CYC116 in different biological

contexts, including cancer cells and mast cells.
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Diagram 1: Signaling pathways targeted by CYCI116. In cancer cells, it directly inhibits Aurora A/B,

disrupting mitosis. In mast cells, it inhibits Fyn kinase, suppressing the allergic response pathway.

Research Applications Beyond Oncology

While developed as an anti-cancer agent, research has revealed other applications for CYC116:

e Cardiomyocyte Maturation: Treatment of human pluripotent stem cell-derived cardiomyocytes
(hPSC-CMs) with 0.5-2 uM CYC116 for 48 hours promotes maturation, evidenced by improved
sarcomere organization, increased mitochondrial content, and enhanced physiological function [3].
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e Anti-Allergic Effects: CYC116 (ICso ~1.42 uM) inhibits mast cell degranulation and the production of
pro-inflammatory cytokines by directly inhibiting Fyn kinase within the FceRI signaling pathway,
showing potential for treating allergic disorders [4].

Important Notes for Researchers

¢ Solubility and Storage: CYC116 is soluble in DMSO (e.g., 24-37 mg/mL, yielding ~65-100 mM stock
solutions). It is insoluble in water or ethanol. Moisture-absorbing DMSO can reduce solubility, so use
fresh, dry DMSO [1].

¢ In Vivo Formulation: For animal studies, CYC116 can be formulated as a homogeneous suspension
in 0.5% carboxymethylcellulose sodium (CMC-Na) at concentrations =5 mg/mL for oral administration

[1].
¢ Clinical Status: CYC116 has undergone a Phase I clinical trial in patients with advanced solid
tumors (NCT00560716), which has been terminated. Its current clinical development status is unclear

[7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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